molecular formula C21H20O13 B1246866 myricetin 3-O-alpha-D-glucopyranoside

myricetin 3-O-alpha-D-glucopyranoside

Cat. No.: B1246866
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-QUCXHVEGSA-N
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Description

Introduction to Myricetin 3-O-alpha-D-glucopyranoside

Chemical Definition and Classification

This compound is classified as a flavonoid O-glycoside , specifically a myricetin monoglucoside . Its systematic name is 5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-chromen-3-yl α-D-glucopyranoside. Structurally, it consists of:

  • A myricetin backbone (3,5,7,3',4',5'-hexahydroxyflavone)
  • An α-D-glucopyranosyl unit linked via a β-glycosidic bond at the 3-hydroxyl position of the flavone C-ring.

This compound falls under the broader category of flavonol glycosides , which are ubiquitously distributed in plants such as Euphorbia petiolata, Nelumbo nucifera, and Camellia sinensis.

Property Value Source Classification
Molecular formula C~21~H~20~O~13~ Flavonol glycoside
Molecular weight 480.4 g/mol
Parent compound Myricetin (C~15~H~10~O~8~)

Structural Characteristics

Molecular Formula and Stereochemistry

The compound’s molecular formula (C~21~H~20~O~13~) arises from the conjugation of myricetin (C~15~H~10~O~8~) with a hexose (C~6~H~10~O~5~). Key stereochemical features include:

  • α-Anomeric configuration : The glucosyl unit adopts an α-D conformation at the C1 position, confirmed by nuclear magnetic resonance (NMR) data.
  • Chiral centers : The glucose moiety contains five chiral centers (C2–C5 and C1), while myricetin has planar chirality due to its hydroxylation pattern.
SMILES and InChI Representation

The compound’s structure is unambiguously defined by the following notations:

Representation Type Value
SMILES OC[C@H]1OC@@HC@HC@@H[C@@H]1O
InChI InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1

These identifiers encode the compound’s stereochemistry, glycosidic linkage, and hydroxyl group positions.

Hydroxyl Group Distribution and Glycosylation Position

This compound contains eight hydroxyl groups distributed across its structure:

Position Functional Group Role in Structure
3-OH Glycosylation site Substituted by α-D-glucopyranose, altering solubility and bioavailability
5-OH Free hydroxyl Participates in hydrogen bonding and antioxidant activity
7-OH Free hydroxyl Enhances radical scavenging capacity
3'-OH Free hydroxyl Contributes to metal chelation and enzyme inhibition
4'-OH Free hydroxyl Stabilizes the flavone backbone via intramolecular hydrogen bonds
5'-OH Free hydroxyl Modulates electronic distribution in the B-ring

The glycosylation at the 3-OH position distinguishes this compound from other myricetin derivatives, such as myricetin 3'-O-alpha-D-glucopyranoside (glycosylated at the B-ring). This structural modification reduces the compound’s polarity compared to the aglycone, impacting its pharmacokinetic properties.

Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21-/m1/s1

InChI Key

FOHXFLPXBUAOJM-QUCXHVEGSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the validated analytical methods for structural characterization of myricetin 3-O-α-D-glucopyranoside?

  • Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C21H20O12) and nuclear magnetic resonance (NMR) spectroscopy (1D/2D) to assign glycosidic linkages and aglycone substitution patterns. For example, <sup>13</sup>C-NMR can identify the anomeric carbon (~100–110 ppm) to confirm α-D-glucopyranoside configuration .
  • Validation : Cross-reference spectral data with structurally analogous flavonoids like quercetin 3-O-glucosides .

Q. How to synthesize myricetin 3-O-α-D-glucopyranoside in a lab setting?

  • Synthetic Strategy : Employ regioselective glycosylation using protected glucose donors (e.g., 6-O-levulinoyl or benzyl-protected glucopyranosyl trichloroacetimidates) under acid catalysis. Purify intermediates via column chromatography and confirm deprotection steps (e.g., hydrogenolysis for benzyl groups) using TLC and HPLC .
  • Challenges : Ensure stereochemical fidelity at the anomeric center; monitor reaction progress via <sup>1</sup>H-NMR for characteristic α-glycoside proton signals (δ ~5.0–5.5 ppm, J = 3–4 Hz) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Approach : Use cell viability assays (e.g., MTT or resazurin reduction) on human cell lines (e.g., H9c2 cardiomyocytes) at concentrations ≤15 µM to assess cytotoxicity. Include positive controls (e.g., quercetin) and statistical analysis (ANOVA, p < 0.05) .
  • Extended Profiling : Evaluate antioxidant activity via DPPH/ABTS radical scavenging assays, comparing results with myricetin aglycone to assess glycosylation effects .

Advanced Research Questions

Q. How does the glycosylation of myricetin influence its interaction with metabolic enzymes (e.g., β-glucosidases)?

  • Experimental Design : Incubate the compound with recombinant β-glucosidases (e.g., from Aspergillus niger) and monitor hydrolysis kinetics via HPLC-MS. Compare hydrolysis rates with other flavonoid glucosides (e.g., quercetin 3-O-β-D-glucoside) to determine substrate specificity .
  • Data Interpretation : Calculate Km and Vmax using Lineweaver-Burk plots. Note: α-glycosides may exhibit slower hydrolysis than β-anomers due to steric hindrance .

Q. What advanced techniques can resolve contradictory data on this compound’s bioavailability?

  • Integrated Workflow :

  • In vitro : Simulate intestinal absorption using Caco-2 cell monolayers; quantify transepithelial transport via LC-MS/MS .
  • In vivo : Administer <sup>14</sup>C-labeled compound to rodent models and track distribution via autoradiography or PET imaging .
    • Contradiction Management : Address discrepancies (e.g., low bioavailability in plasma but high tissue accumulation) by analyzing metabolite profiles in target organs .

Q. How to investigate the compound’s role in modulating signaling pathways (e.g., NF-κB or Nrf2)?

  • Mechanistic Study : Treat LPS-stimulated macrophages with the compound (1–10 µM) and quantify NF-κB nuclear translocation via immunofluorescence. Parallelly, measure Nrf2 activation using ARE-luciferase reporter assays. Include kinase inhibitors (e.g., BAY 11-7082 for NF-κB) to identify upstream regulators .
  • Data Validation : Confirm protein expression changes via Western blot (e.g., IκBα degradation for NF-κB, HO-1 induction for Nrf2) .

Methodological Considerations

  • Structural Confirmation : Always cross-validate NMR data with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for optimizing glycosidic bond angles) .
  • Biological Replicates : For cell-based assays, use ≥3 independent experiments with technical triplicates to ensure reproducibility .
  • Negative Controls : Include deglycosylated myricetin in pharmacological studies to isolate glycosylation-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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myricetin 3-O-alpha-D-glucopyranoside
Reactant of Route 2
myricetin 3-O-alpha-D-glucopyranoside

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